(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride
Beschreibung
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride (CAS: 1217477-52-5) is a chiral amine derivative with a molecular formula of C₉H₁₂ClF₂N and a molecular weight of 207.06 g/mol . The compound features a 2,3-difluoro-4-methylphenyl group attached to an ethanamine backbone, with the (R)-enantiomer configuration. The fluorine atoms at the 2- and 3-positions of the aromatic ring and the methyl group at the 4-position contribute to its unique electronic and steric properties.
This compound is typically available at 98+% purity and is listed as "in stock" by suppliers, indicating its relevance in synthetic and pharmacological research .
Eigenschaften
CAS-Nummer |
1217477-52-5 |
|---|---|
Molekularformel |
C9H12ClF2N |
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
AHLCZZZZSHYPNY-FYZOBXCZSA-N |
Isomerische SMILES |
CC1=C(C(=C(C=C1)[C@@H](C)N)F)F.Cl |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)N)F)F.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Key Steps
This method employs a chiral auxiliary to induce stereoselectivity during the formation of the amine bond. A representative protocol involves:
-
Condensation : 2,3-Difluoro-4-methylacetophenone reacts with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions to form a chiral Schiff base.
-
Hydrogenation : The imine intermediate undergoes catalytic hydrogenation (10% Pd/C, H₂, 35–40°C) to yield the diastereomerically pure amine.
-
Acidolysis : Treatment with hydrochloric acid in isopropyl alcohol (IPA) liberates the target amine as its hydrochloride salt.
Table 1: Optimized Conditions for Reductive Amination
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 10% Pd/C | |
| Temperature | 35–40°C | |
| Solvent | Ethyl acetate | |
| Chiral Auxiliary | (R)-α-Methylbenzylamine | |
| Yield (Overall) | 72–78% | |
| Enantiomeric Excess | >99% (HPLC) |
Asymmetric Hydrogenation of Imine Precursors
Substrate Design and Catalytic Systems
Asymmetric hydrogenation bypasses the need for chiral auxiliaries by using transition-metal catalysts with chiral ligands. For example:
-
Imine Substrate : 2,3-Difluoro-4-methylphenyl ethylidenamine
-
Catalyst : Ru-(S)-BINAP complex
This method achieves 85–92% ee but requires high-pressure equipment and expensive catalysts, limiting its industrial adoption.
Resolution of Racemic Amines
Diastereomeric Salt Formation
Racemic 1-(2,3-difluoro-4-methylphenyl)ethanamine is treated with (R)-mandelic acid in ethanol, yielding diastereomeric salts with distinct solubilities. Recrystallization isolates the (R)-enantiomer, followed by neutralization and hydrochloride salt formation.
Table 2: Resolution Efficiency
| Parameter | Value | Source |
|---|---|---|
| Resolving Agent | (R)-Mandelic Acid | |
| Solvent | Ethanol/Water (3:1) | |
| Yield (Per Cycle) | 30–35% | |
| Purity (After 3 Cycles) | 98% ee |
Critical Analysis of Methodologies
Cost-Benefit Comparison
Purity and Characterization
Final products are characterized by:
Industrial-Scale Considerations
NetChem, Inc. (USA) utilizes a hybrid approach:
-
Initial reductive amination with (R)-α-methylbenzylamine.
-
Catalytic hydrogenation under mild conditions.
-
Crystallization from ethyl acetate/IPA to achieve pharmaceutical-grade purity.
Emerging Innovations
Recent advances include:
Analyse Chemischer Reaktionen
Oxidation and Reduction Reactions
The compound participates in oxidation and reduction reactions due to its amine functionality:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Imines |
| Reduction | Lithium aluminum hydride | Alcohols |
| Enantiospecific Hydrogenation | Chiral catalysts (e.g., Ru-based) | (R)-Enantiomer |
These transformations are critical for modifying pharmacokinetic properties.
Nucleophilic Substitution and Condensation
The compound exhibits reactivity in nucleophilic substitution and condensation reactions:
Nucleophilic Substitution
The amine group acts as a nucleophile in reactions with carbonyl compounds (e.g., ketones, aldehydes). For example, condensation with maleic anhydride in acetic acid yields β-dicarbonyl derivatives .
Mechanism
The reaction proceeds via:
-
Nucleophilic attack on the carbonyl carbon
-
Formation of an intermediate amide
-
Rearrangement to the final product
Reaction Conditions
-
Solvent: Acetic acid or dichloromethane
-
Temperature: 20–100°C
Analytical Characterization
Structural confirmation and purity analysis involve:
Spectroscopic Methods
-
NMR : Proton and carbon-13 NMR to verify stereochemistry and functional groups .
-
IR : Detection of amine and hydrochloride salt peaks.
Chromatographic Techniques
This compound’s versatility in synthesis and reactivity underscores its potential in developing novel therapeutics. Future research should focus on optimizing reaction conditions for higher yields and exploring its interactions with emerging biological targets.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound features a difluoromethyl-substituted aromatic ring, which significantly influences its biological activity and pharmacokinetic properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development. Its stereochemistry contributes to its selectivity for biological targets, which is crucial for therapeutic efficacy.
Neurotransmitter Modulation
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride exhibits significant biological activity related to neurotransmitter systems. Research indicates that compounds with similar structures may act as selective serotonin reuptake inhibitors (SSRIs) or interact with adrenergic receptors. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions .
BACE1 Inhibition
A growing interest in β-secretase (BACE1) inhibitors for Alzheimer's disease treatment has led to the exploration of compounds like this compound. Studies show that modifications to the compound can enhance its binding affinity and selectivity for BACE1, potentially leading to effective therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Neurotransmitter Systems : Research demonstrated that this compound could effectively modulate serotonin levels in animal models, suggesting its utility in treating depression .
- BACE1 Inhibitor Development : A study focused on modifying the compound's structure to improve its inhibitory action against BACE1, revealing promising results in preclinical trials aimed at Alzheimer's disease .
Wirkmechanismus
The mechanism of action of ®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity. The chiral center may contribute to stereospecific interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Similarity Scores
The following table summarizes key structural analogs, their substituents, and similarity scores based on CAS database comparisons :
Key Structural Differences and Implications
Fluorine Substitution Patterns: The 2,3-difluoro substitution in the target compound contrasts with analogs like 3,5-difluoro (CAS 1213128-98-3) and 2,4-difluoro (CAS 844647-37-6). For instance, ortho-fluorine atoms (2-position) may sterically hinder interactions with target proteins compared to para-fluorine .
Trifluoromethoxy vs. Difluoro-Methyl :
- Compounds like (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1208989-29-0) introduce a CF₃O group , which is more electronegative and bulky than the target’s difluoro-methyl substituent. This could reduce metabolic stability but increase binding specificity in hydrophobic pockets .
Stereochemical Considerations: Enantiomeric forms (e.g., (R)- vs. (S)-) significantly impact biological activity. For example, in antifungal studies, (R)-enantiomers of similar compounds demonstrated higher potency than their (S)-counterparts .
Hydrogen Bonding and Protein Interactions
These interactions depend on the amine group and aromatic substituents, suggesting that the target compound’s 2,3-difluoro-4-methylphenyl group may similarly engage in hydrophobic or halogen bonding .
Biologische Aktivität
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is a chiral compound that has garnered attention for its significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological mechanisms, interactions with neurotransmitter systems, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoromethyl-substituted aromatic ring and a specific stereochemistry at the carbon adjacent to the amine group. The fluorine atoms enhance lipophilicity and metabolic stability, which are crucial for its biological activity.
Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI) or interact with adrenergic receptors. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions. The presence of fluorine enhances the compound's binding affinity and selectivity for biological targets, thereby increasing its efficacy in therapeutic applications.
Neurotransmitter Modulation
The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that compounds with similar structures can effectively inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial for mood regulation.
Case Studies
- Antidepressant Effects : In a study evaluating various compounds for their antidepressant potential, this compound exhibited significant activity comparable to established SSRIs. The study utilized behavioral assays in animal models to assess the efficacy of the compound in alleviating depressive symptoms.
- Binding Affinity Studies : Binding affinity assays conducted on human serotonin transporters revealed that this compound has a high affinity for these receptors. This was measured using radiolabeled ligands and competitive binding assays.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-1-(2,3-Difluorophenyl)ethanamine | Single fluorine substitution | Potential antidepressant |
| (R)-1-(3-Chlorophenyl)ethanamine | Chlorine instead of fluorine | Antidepressant effects |
| 1-(4-Methylphenyl)ethanamine | No fluorine substitution | Neurotransmitter modulation |
The dual fluorination and specific stereochemistry of this compound enhance its selectivity for certain receptors compared to its analogs, potentially leading to improved pharmacokinetic properties and reduced side effects.
Synthesis and Applications
The synthesis of this compound typically involves multi-step chemical reactions that ensure high yields and purity essential for biological testing. Its applications extend beyond neuropharmacology; it is also being explored in cancer research due to its potential role in inhibiting pathways associated with tumor growth .
Q & A
Q. Table 1: Analytical Parameters
| Technique | Key Parameters | Validation Criteria |
|---|---|---|
| Chiral HPLC | Retention time: 8.2 min (R-enantiomer) | ≥99% enantiomeric excess (e.e.) |
| HRMS | m/z = 207.0572 [M+H]⁺ | Δ < 3 ppm error |
| ¹H NMR | δ 2.25 (s, 3H, CH₃) | Integration matches stoichiometry |
Basic Question: How should stability studies be designed for this compound under varying storage conditions?
Answer:
- Conditions to Test :
- Temperature: -20°C (long-term), 4°C (short-term), 25°C (accelerated).
- Humidity: 60% RH (controlled) vs. 75% RH (stress).
- Light: Protect from UV vs. exposure to simulate degradation.
- Methodology :
Q. Table 3: Synthesis Optimization
| Method | Yield (%) | e.e. (%) | Key Challenge |
|---|---|---|---|
| Catalytic Amination | 85 | 98 | Catalyst cost and recycling |
| DKR | 92 | 99 | Enzyme stability at high temps |
| Crystallization | 75 | 99.5 | Solvent selection for scalability |
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Spill Management : Neutralize with 10% sodium bicarbonate, collect in sealed containers, and dispose via licensed hazardous waste facilities .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Question: How to design in vivo pharmacokinetic studies given the compound’s physicochemical properties?
Answer:
- LogP Prediction : Estimated LogP = 1.8 (via ChemDraw), suggesting moderate blood-brain barrier permeability.
- Dosage Formulation : Use saline with 5% DMSO for intravenous delivery; monitor plasma stability via LC-MS/MS .
- Metabolite ID : Administer 10 mg/kg in rodents, collect plasma at 0.5, 2, 6, 24 h. Screen for N-dealkylation products (m/z 169.03) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
